Plumieride is a major spiro-lactone iridoid glycoside predominantly isolated from the Apocynaceae family, notably within Plumeria and Himatanthus species. In commercial and research procurement, it serves as an essential analytical reference standard for the QA/QC of botanical extracts and as a highly functionalized precursor for semi-synthetic drug discovery. Characterized by its unique esterified cyclopentapyran core and glucose moiety, plumieride offers a stable, highly soluble scaffold for developing novel antifungal, anti-inflammatory, and antioxidant agents. Its well-characterized physicochemical profile makes it a reliable baseline material for both chromatographic fingerprinting and downstream medicinal chemistry [1].
Relying on crude Plumeria or Himatanthus extracts introduces severe batch-to-batch variability due to seasonal fluctuations in iridoid concentrations. Furthermore, substituting plumieride with its closely related isomer, isoplumieride, or the aglycone plumericin, critically compromises assay integrity. Plumericin exhibits extreme baseline cytotoxicity that confounds cellular assays, while isoplumieride possesses distinct chromatographic retention times that will invalidate HPLC fingerprinting protocols [1]. Procuring pure plumieride (CAS 511-89-7) is therefore mandatory for reproducible chromatographic standardization, reliable biological screening, and controlled semi-synthetic derivatization, ensuring that experimental and quality control baselines remain uncompromised [2].
In reverse-phase HPLC (RP-18) analyses used for standardizing Himatanthus latex and bark extracts, pure plumieride demonstrates a distinct retention time of 26.8 minutes, clearly resolving from its closely related isomer, isoplumieride, which elutes at 31.3 minutes under identical H2O/MeOH gradient conditions [1].
| Evidence Dimension | HPLC Retention Time (RP-18, H2O/MeOH) |
| Target Compound Data | Plumieride: 26.8 min |
| Comparator Or Baseline | Isoplumieride: 31.3 min |
| Quantified Difference | 4.5-minute baseline resolution |
| Conditions | RP-18 column, H2O/MeOH gradient elution |
Procuring the exact plumieride standard is essential for accurate peak assignment and quantitative quality control of commercial Apocynaceae botanical extracts.
When evaluating iridoids for therapeutic development, baseline toxicity is a critical selection factor. Assays on mammalian cell lines (e.g., B16F10) reveal that plumieride exhibits very low cytotoxicity, requiring concentrations >212 µM (>100 µg/mL) to affect cell viability. In stark contrast, the related iridoid plumericin is highly toxic, exhibiting an IC50 of 3.8 µM[1].
| Evidence Dimension | Baseline Cytotoxicity (IC50 / Viability threshold) |
| Target Compound Data | Plumieride: >212 µM |
| Comparator Or Baseline | Plumericin: 3.8 µM |
| Quantified Difference | >50-fold reduction in baseline cytotoxicity |
| Conditions | In vitro viability assay against B16F10 mammalian cells |
Plumieride provides a significantly safer, non-toxic iridoid scaffold for formulation development and cellular efficacy screening without the confounding cell-death effects of plumericin.
In comparative susceptibility studies against Candida albicans, plumieride demonstrated superior in vitro antifungal activity compared to the clinical standard fluconazole, yielding a wider zone of inhibition and a lower Minimum Inhibitory Concentration (MIC). Furthermore, in vivo murine models of cutaneous candidiasis confirmed that plumieride significantly downregulates fungal virulence genes (ALS1, Plb1, Hyr1) more effectively than fluconazole[1].
| Evidence Dimension | Antifungal Efficacy (MIC and Virulence Gene Downregulation) |
| Target Compound Data | Plumieride: Lower MIC, strong ALS1/Plb1/Hyr1 suppression |
| Comparator Or Baseline | Fluconazole: Higher MIC, weaker gene suppression |
| Quantified Difference | Superior zone of inhibition and enhanced virulence gene downregulation |
| Conditions | In vitro susceptibility and in vivo murine cutaneous candidiasis model |
Plumieride is a highly relevant reference compound for researchers developing non-azole antifungal therapies targeting resistant fungal biofilms.
Plumieride serves as an excellent starting material for semi-synthetic modifications. Replacing the methyl ester functionality of plumieride with alkyl amides significantly increases overall lipophilicity. This specific derivatization enhanced in vitro efficacy against radiation-induced fibrosarcoma (RIF) tumor cells, improving the IC50 from 49.5 µg/mL (natural plumieride) to 11.8 µg/mL (dodecyl amide analogue of plumieride pentaacetate) [1].
| Evidence Dimension | Cytotoxicity against RIF tumor cells (IC50) |
| Target Compound Data | Plumieride-derived dodecyl amide analogue: 11.8 µg/mL |
| Comparator Or Baseline | Natural Plumieride baseline: 49.5 µg/mL |
| Quantified Difference | ~4.2-fold enhancement in efficacy |
| Conditions | In vitro assay against radiation-induced fibrosarcoma (RIF) cells |
Validates the procurement of plumieride as a versatile, functionalized chemical building block for medicinal chemistry programs optimizing lipophilicity and target affinity.
Due to its distinct chromatographic resolution from isoplumieride, pure plumieride is the mandatory reference standard for the HPLC fingerprinting and quantitative quality control of commercial Plumeria and Himatanthus extracts [1].
Because it lacks the severe baseline cytotoxicity of related iridoids like plumericin, plumieride is highly suitable for use in cell-based anti-inflammatory and antioxidant assays without inducing confounding cell death [2].
Given its demonstrated superiority over fluconazole in downregulating Candida albicans virulence genes, plumieride is an ideal positive control and structural scaffold for developing next-generation treatments for resistant superficial candidiasis[3].
With its modifiable methyl ester and glucose moieties, plumieride is the preferred starting material for synthesizing lipophilic alkyl amide derivatives with enhanced cellular penetration and tunable pharmacological profiles [4].